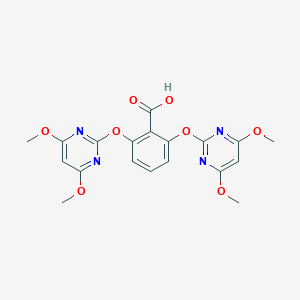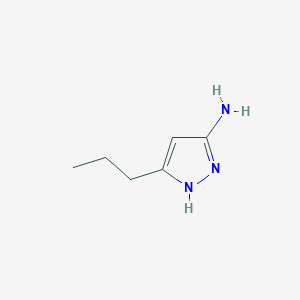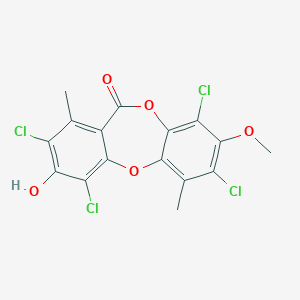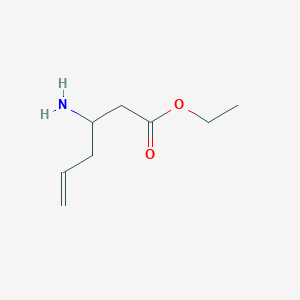
4-Cyclopropyl-2-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2-methylthiazole (CPMT) is an organic compound with a molecular formula of C5H8NS. It is a colorless liquid with a pungent odor and a boiling point of 134 °C. CPMT is a type of heterocyclic compound that contains a thiazole ring, which is a five-membered aromatic ring with two nitrogen atoms and a sulfur atom. It has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
1. Hydrodynamic Modeling
4-Cyanothiazole, a related compound to 4-Cyclopropyl-2-methylthiazole, is synthesized via catalytic vapor phase ammoxidation of DELTA 3-4-methylthiazoline. This process uses a novel composition comprising a slurried chromium cobalt molybdate and is highly selective in producing 4-cyanothiazole, which is significant in hydrodynamic modeling applications (Crowder & Diplas, 2000).
2. Fluorescent Probing in Biological Functions
Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate, structurally similar to this compound, serves as a colorimetric and ratiometric fluorescent probe. It detects biothiols like cysteine and homocysteine in living cells, highlighting its significant role in analytical chemistry and diagnostics (Wang et al., 2017).
3. Synthesis of Derivatives for Biological Studies
The treatment of specific benzoxazoles with primary amines yields 3-substituted 2-(2-hydroxyphenylimino)-4-methylthiazoles. This reaction, involving compounds structurally related to this compound, is essential in synthesizing derivatives for various biological studies (Kalcheva, Tosheva, & Hadjieva, 1993).
4. Corrosion Inhibition Studies
3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, a derivative of this compound, shows high efficiency as a corrosion inhibitor for mild steel in acidic media. This highlights its potential application in protecting metals from corrosion (Lagrenée et al., 2002).
5. Crystal and Molecular Structures Analysis
The study of the crystal and molecular structures of 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole, closely related to this compound, provides insights into the molecular behavior of such compounds. These insights are valuable in the field of crystallography and molecular chemistry (Boechat et al., 2010).
6. Medical Use in Spinal Cord Injuries
Although not directly related to this compound, the medical use of 5-(2-chloroethyl)-4-methylthiazole for the prevention and treatment of spinal cord injuries highlights the potential medical applications of thiazole derivatives (Davis, 1954).
7. Synthesis and Antimicrobial Investigation
The synthesis of novel 2-Amino-4-Methylthiazole analogs demonstrates significant antimicrobial activity against various bacterial and fungal infections. This research showcases the potential of thiazole derivatives in combating microbial diseases (Omar et al., 2020).
Mechanism of Action
Target of Action
Thiazoles, the class of compounds to which it belongs, are found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) .
Mode of Action
Thiazoles are known to interact with various biological targets, leading to a range of effects . For instance, Methimazole, a thiazole derivative, inhibits the actions of thyroid peroxidase, leading to a reduction in thyroid hormone synthesis .
Biochemical Pathways
For example, Methimazole interferes with an early step in thyroid hormone synthesis involving thyroid peroxidase .
Pharmacokinetics
Thiazole derivatives are generally known for their stability and bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The success of suzuki–miyaura coupling, a widely-used reaction in the synthesis of organoboron compounds (which include thiazoles), is attributed to its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagents .
properties
IUPAC Name |
4-cyclopropyl-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-5-8-7(4-9-5)6-2-3-6/h4,6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCFNLNJEUFKLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[2.2.1]heptane-4-carbonitrile](/img/structure/B138426.png)










![1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone](/img/structure/B138465.png)

